{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine
Description
{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is a secondary amine featuring a benzylamine core substituted with a methyl group on the nitrogen atom and a 2,2-difluoroethoxy group at the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₄F₂NO, with a molecular weight of 217.23 g/mol.
Properties
IUPAC Name |
1-[2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-13-6-8-4-2-3-5-9(8)14-7-10(11)12/h2-5,10,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVXOTKZXPXADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine typically involves the reaction of 2-(2,2-difluoroethoxy)benzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the intermediate imine to the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The difluoroethoxy group or the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethoxyphenyl ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
{[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity or stability, leading to more effective interactions with its targets. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
a. {[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine ()
- Structure : The difluoroethoxy group is para-substituted, and the amine is substituted with a propyl group.
- Key Differences :
- The para-substituted difluoroethoxy group reduces steric hindrance compared to the ortho substitution in the target compound.
- The propylamine group increases lipophilicity (logP ≈ 2.8) compared to the methylamine group (logP ≈ 1.9) in the target compound.
- Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
b. [4-(2,2-Difluoroethoxy)-2-methylphenyl]amine ()
- Structure : Primary amine with a methyl group at the ortho position and difluoroethoxy at the para position.
- Key Differences: The primary amine increases hydrogen-bonding capacity (pKa ≈ 4.5) compared to the secondary amine (pKa ≈ 9.5) in the target compound.
Functional Group Variations
a. BSTCA-Methyl Metabolite ()
- Structure: Methyl 5-[[[2-(2,2-difluoroethoxy)-6-(trifluoromethyl)phenyl]sulfonyl]amino]-1H-1,2,4-triazole-3-carboxylate.
- Key Differences :
- The sulfonamide and trifluoromethyl groups enhance metabolic stability and resistance to oxidative degradation.
- The triazole-carboxylate moiety introduces polarity, reducing logP (≈1.2) compared to the target compound.
- Biological Relevance: This metabolite is critical in herbicide (penoxsulam) resistance due to P450-mediated detoxification .
b. Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine ()
- Structure : Features a trifluoromethylphenyl group and a dimethylated ethylamine chain.
- Key Differences :
Substituent Electronic and Steric Effects
a. (2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine ()
- Structure : Difluoroethyl group attached to a 3-methoxyphenethylamine.
- Key Differences :
b. {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine ()
- Structure: Contains multiple fluorine atoms on the phenoxy ring.
- Key Differences: Polyfluorination increases metabolic stability but may reduce bioavailability due to high lipophilicity (logP ≈ 3.5). The 3,5-difluorophenoxy group creates a planar structure, favoring interactions with flat binding pockets .
Data Table: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | MW (g/mol) | logP | pKa | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₄F₂NO | 217.23 | 1.9 | 9.5 | Ortho-difluoroethoxy, methylamine |
| [4-(2,2-Difluoroethoxy)phenyl]methylpropylamine | C₁₃H₁₉F₂NO | 259.30 | 2.8 | 9.8 | Para-difluoroethoxy, propylamine |
| BSTCA-Methyl | C₁₄H₁₂F₅N₅O₅S | 465.34 | 1.2 | 4.0 | Sulfonamide, triazole-carboxylate |
| [4-(2,2-Difluoroethoxy)-2-methylphenyl]amine | C₉H₁₁F₂NO | 199.19 | 1.5 | 4.5 | Primary amine, para-difluoroethoxy |
Biological Activity
The compound {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine is a member of a class of organic molecules known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound includes a difluoroethoxy group attached to a phenyl ring and an amine moiety. This unique configuration enhances its lipophilicity and may influence its interactions with biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies suggest that compounds with similar structures may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Antiviral Activity : Preliminary investigations have pointed to antiviral properties, although specific mechanisms remain to be elucidated.
- Neurotransmitter Receptor Modulation : The compound may interact with serotonin receptors, particularly the 5-HT2C receptor, which is significant in the context of mood regulation and antipsychotic effects .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Binding : The difluoroethoxy group may enhance binding affinity to neurotransmitter receptors, modulating their activity .
- Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Comparative Analysis
A comparison with structurally similar compounds reveals unique characteristics that may contribute to the biological activity of this compound:
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of difluoroethoxy phenyl amines showed significant inhibition against bacterial strains, indicating potential as antimicrobial agents.
- Neuropharmacological Effects : Research on related compounds has shown that they can selectively activate the 5-HT2C receptor without affecting other serotonin receptors, suggesting a pathway for developing targeted antipsychotic medications .
- Cancer Research : Investigations into similar compounds have revealed their potential as inhibitors of steroid sulfatase in breast cancer cells. This suggests that this compound could also be explored for anticancer properties .
Q & A
Q. What is the most reliable synthetic route for {[2-(2,2-Difluoroethoxy)phenyl]methyl}(methyl)amine?
The compound is typically synthesized via nucleophilic substitution of 2-(2,2-difluoroethoxy)benzyl chloride with methylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvents like acetonitrile or THF are used, with reaction monitoring via TLC or GC-MS. Purification involves column chromatography or recrystallization .
Q. How can the compound be characterized to confirm its structure?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine coupling patterns.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects of the difluoroethoxy group .
Q. What analytical methods assess purity and stability?
- HPLC/UPLC with UV detection for quantitative purity analysis.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Forced degradation studies under acidic/alkaline/oxidative conditions, analyzed via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can synthetic yield be optimized for scalable production?
Strategies include:
Q. What mechanistic insights explain the reactivity of the difluoroethoxy group?
The electron-withdrawing nature of the difluoroethoxy group increases electrophilicity at the benzyl position, facilitating nucleophilic attack. Computational studies (DFT) reveal lowered LUMO energy at the reaction site, corroborating experimental kinetics .
Q. How do structural modifications impact biological activity?
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing difluoroethoxy with methoxy or trifluoromethoxy groups) in receptor-binding assays.
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. The difluoroethoxy group enhances metabolic resistance compared to non-fluorinated analogs .
Q. How should contradictory bioactivity data be resolved?
- Dose-response validation : Repeat assays across multiple concentrations to rule out off-target effects.
- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity.
- Metabolite screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .
Q. What computational tools predict target interactions?
- Molecular docking (AutoDock, Glide) to model binding poses with receptors like GPCRs or kinases.
- Molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over time.
- Free-energy perturbation (FEP) to quantify binding energy contributions of the difluoroethoxy group .
Methodological Tables
Table 1. Key Synthetic Parameters and Outcomes
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| NaHCO₃, CH₃CN, 60°C | 78 | 99 | |
| K₂CO₃, DMF, microwave | 85 | 98 |
Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (nM) | Metabolic Half-life (h) |
|---|---|---|
| Difluoroethoxy (target) | 12 ± 1.2 | 6.7 |
| Methoxy | 45 ± 3.8 | 2.1 |
| Trifluoromethoxy | 18 ± 2.1 | 5.9 |
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
